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molecular formula C6H3BrFNO2 B1271562 1-Bromo-4-fluoro-2-nitrobenzene CAS No. 446-09-3

1-Bromo-4-fluoro-2-nitrobenzene

Cat. No. B1271562
M. Wt: 220 g/mol
InChI Key: XRXNWKIKQFEOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04801717

Procedure details

A solution of 10 g of sodium nitrite in 30 ml of water were added with stirring at 0° C. to a suspension of 21.6 g of the product of Step B, 69 ml of 48% hydrobromic acid and 138 ml of water and the mixture was stirred at 0° C. for 10 minutes and then added with stirring to a solution of 30 g of cuprous bromide in 105 ml of 48% hydrobromic acid at 60° C. The mixture was stirred at 55°-60° C. for one hour and was poured into ice water. The mixture was extracted with isopropyl ether and the combined organic phases were dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and eluted with methylene chloride. The solution was evaporated to dryness and the residue was dried under reduced pressure to obtain 20.2 g of 2-nitro-4-fluoro-bromobenzene melting at 40°-41° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
69 mL
Type
reactant
Reaction Step Two
Name
Quantity
138 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
105 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[N+:5]([C:8]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:9]=1N)([O-:7])=[O:6].[BrH:16]>O>[N+:5]([C:8]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:9]=1[Br:16])([O-:7])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)F
Name
Quantity
69 mL
Type
reactant
Smiles
Br
Name
Quantity
138 mL
Type
solvent
Smiles
O
Step Three
Name
cuprous bromide
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
105 mL
Type
reactant
Smiles
Br
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 55°-60° C. for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with isopropyl ether
CUSTOM
Type
CUSTOM
Details
the combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
eluted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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